N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171023-73-6
VCID: VC2792670
InChI: InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H
SMILES: CCN(CC)CCNC(=O)C1CCNCC1.Cl
Molecular Formula: C12H26ClN3O
Molecular Weight: 263.81 g/mol

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride

CAS No.: 1171023-73-6

VCID: VC2792670

Molecular Formula: C12H26ClN3O

Molecular Weight: 263.81 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride - 1171023-73-6

Description

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride is a synthetic compound with significant applications in medicinal chemistry and pharmacological research. It is classified as a piperidine derivative, featuring a six-membered ring with five carbon atoms and one nitrogen atom. This compound serves as a versatile intermediate in the synthesis of various derivatives with potential biological activities, particularly targeting the central nervous system.

Synthesis Methods

The synthesis of N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with diethylaminoethyl chloride. This reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production

Industrial production follows similar synthetic routes but on a larger scale, using industrial-grade solvents and reagents with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Reaction Conditions and Products

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAmines or alcohols
SubstitutionAmines or thiolsPresence of a baseSubstituted derivatives

Biological Activity

This compound exhibits significant biological activity, primarily through interactions with specific molecular targets such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to alterations in cellular signaling pathways and physiological responses.

Anticancer Activity

Research suggests that piperidine derivatives can exhibit anticancer properties by targeting multiple pathways involved in tumor growth. In vitro studies have demonstrated substantial anticancer activity for compounds similar to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride.

Applications in Research

N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block for the synthesis of various derivatives with potential biological activities, particularly in the fields of chemistry and biology.

Role in Medicinal Chemistry

This compound is significant in medicinal chemistry as an intermediate for synthesizing complex molecules with potential therapeutic applications. Its ability to interact with enzymes and receptors makes it valuable in pharmacological studies.

CAS No. 1171023-73-6
Product Name N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride
Molecular Formula C12H26ClN3O
Molecular Weight 263.81 g/mol
IUPAC Name N-[2-(diethylamino)ethyl]piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H
Standard InChIKey ZPEUEQYXFLOLPC-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1CCNCC1.Cl
Canonical SMILES CCN(CC)CCNC(=O)C1CCNCC1.Cl
PubChem Compound 42935483
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator